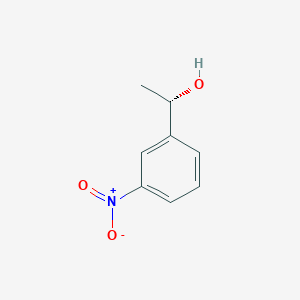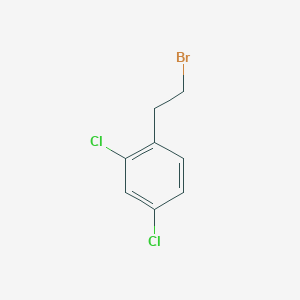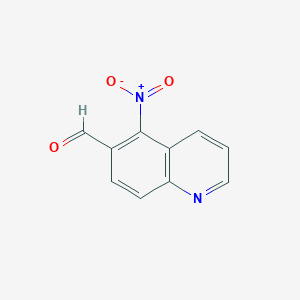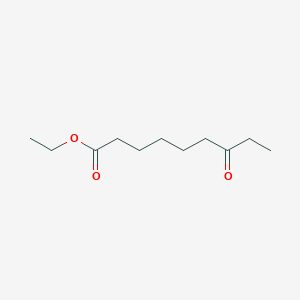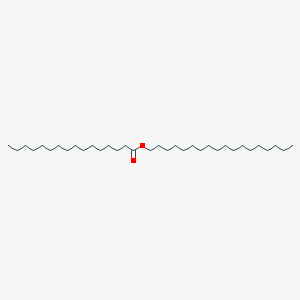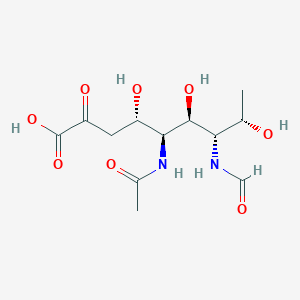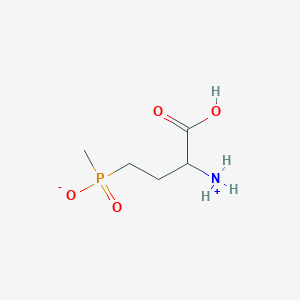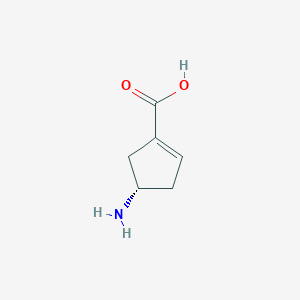
Defoliant MN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defoliant MN, also known as 2-methyl-4-chlorophenoxyacetic acid, is a synthetic herbicide that was widely used during the Vietnam War to clear the dense jungle foliage. The herbicide was developed by the United States military to deny the enemy cover and food sources, and to expose their positions. However, the extensive use of defoliant MN had severe environmental and health consequences for the Vietnamese people and American soldiers who were exposed to the herbicide.
Wirkmechanismus
Defoliant MN works by disrupting the plant's hormonal balance, specifically the auxin pathway. The herbicide mimics the natural plant hormone indole-3-acetic acid (IAA) and binds to the auxin receptor, causing uncontrolled growth and ultimately leading to the death of the plant.
Biochemische Und Physiologische Effekte
In addition to its herbicidal properties, defoliant MN has been shown to have toxic effects on human health. Exposure to the herbicide has been linked to several health problems, including cancer, birth defects, and neurological disorders. Defoliant MN has been shown to disrupt DNA replication and cause oxidative stress, leading to cellular damage and potentially cancerous mutations.
Vorteile Und Einschränkungen Für Laborexperimente
Defoliant MN has been widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective herbicidal properties make it an ideal tool for studying the auxin pathway in plants. However, due to its toxic nature, caution must be taken when handling and disposing of the herbicide.
Zukünftige Richtungen
Future research on defoliant MN should focus on developing safer alternatives to the herbicide. Additionally, further studies are needed to fully understand the long-term health effects of exposure to the herbicide. Finally, research should be conducted to develop effective methods for removing defoliant MN from contaminated soil and water sources.
Synthesemethoden
Defoliant MN is synthesized through a multistep chemical process starting with the reaction of 2-methylphenol with chloroacetic acid. The resulting product is then treated with a base to form the final product, Defoliant MNhlorophenoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
Defoliant MN has been extensively studied for its use as a herbicide in agriculture. Its ability to selectively kill broadleaf weeds while leaving grasses unharmed has made it a popular choice for farmers. However, due to its toxic nature, the use of defoliant MN has been restricted in many countries.
Eigenschaften
CAS-Nummer |
102340-92-1 |
|---|---|
Produktname |
Defoliant MN |
Molekularformel |
CH4ClN2NaO4 |
Molekulargewicht |
166.5 g/mol |
IUPAC-Name |
sodium;urea;chlorate |
InChI |
InChI=1S/CH4N2O.ClHO3.Na/c2*2-1(3)4;/h(H4,2,3,4);(H,2,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
KSCRNMOAKBYHIO-UHFFFAOYSA-M |
Isomerische SMILES |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
SMILES |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
Kanonische SMILES |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
Andere CAS-Nummern |
102340-92-1 |
Synonyme |
Sodium chlor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



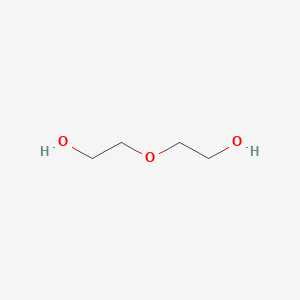
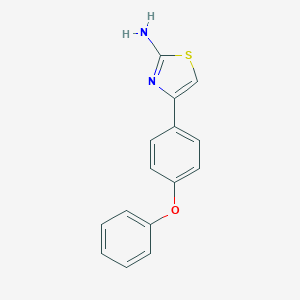
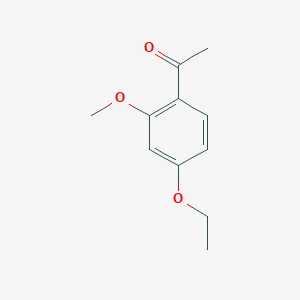
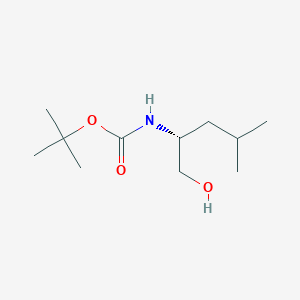
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
